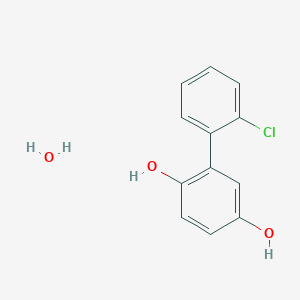

2-(2-Chlorophenyl)hydroquinone hydrate

Description

Contextualization within Organic Synthesis Methodologies

The synthesis of asymmetrically substituted biaryl compounds like 2-(2-Chlorophenyl)hydroquinone (B86314) is a central theme in modern organic synthesis. The primary challenge lies in the selective formation of the carbon-carbon bond between the two aromatic rings. The most prominent and widely used method for achieving this is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgscbt.com This palladium-catalyzed reaction involves the coupling of an organoboron compound (e.g., an arylboronic acid) with an organic halide or triflate. libretexts.orgscbt.com

For the synthesis of 2-(2-Chlorophenyl)hydroquinone, a plausible and efficient route would involve the Suzuki-Miyaura coupling of a protected hydroquinone (B1673460), such as 2-bromo-1,4-dimethoxybenzene, with (2-chlorophenyl)boronic acid. The methoxy (B1213986) groups serve as protecting groups for the hydroxyl functions of the hydroquinone, preventing unwanted side reactions. Following the successful cross-coupling, a deprotection step, typically using a reagent like boron tribromide (BBr₃), would yield the final hydroquinone product.

Other synthetic strategies for substituted hydroquinones include the direct oxidation of phenols and the reaction of 1,4-cyclohexanedione (B43130) with appropriate aldehydes. chemicalbook.commdpi.com However, for creating a specific biaryl linkage as seen in 2-(2-Chlorophenyl)hydroquinone, the Suzuki-Miyaura coupling offers superior control and efficiency. libretexts.org

Table 1: Plausible Suzuki-Miyaura Synthesis Route

| Step | Description | Reactants | Catalyst/Reagents | Product |

|---|---|---|---|---|

| 1 | Cross-Coupling | 2-Bromo-1,4-dimethoxybenzene, (2-Chlorophenyl)boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2'-Chloro-2,5-dimethoxybiphenyl |

| 2 | Deprotection | 2'-Chloro-2,5-dimethoxybiphenyl | Boron tribromide (BBr₃) or other demethylating agent | 2-(2-Chlorophenyl)hydroquinone |

This table outlines a general, plausible synthetic approach based on established methodologies.

Relevance in Advanced Chemical Building Blocks and Precursors

Substituted hydroquinones and chlorinated aromatics are crucial as advanced chemical building blocks. researchgate.net Chlorinated aromatic compounds serve as versatile precursors in the synthesis of pharmaceuticals and agrochemicals due to the chlorine atom's ability to act as a leaving group or to direct further substitution reactions. researchgate.net The introduction of fluorine atoms, for instance, can be achieved via nucleophilic substitution of chlorine, a process of significant interest for enhancing biological activity. researchgate.net

The biphenyl (B1667301) scaffold, present in 2-(2-Chlorophenyl)hydroquinone, is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. researchgate.net Phenyl-substituted hydroquinones, in particular, are investigated for their potential as anticancer agents, with their activity often linked to the generation of reactive oxygen species and the induction of DNA damage. google.com The specific substitution pattern and the presence of the chloro group on the phenyl ring of 2-(2-Chlorophenyl)hydroquinone make it a valuable precursor for creating more complex molecules with tailored electronic and steric properties for various research applications, including materials science and drug discovery.

Overview of Structural Classes and their General Academic Significance

2-(2-Chlorophenyl)hydroquinone hydrate (B1144303) belongs to the structural class of chlorinated biphenyls, specifically a dihydroxylated polychlorinated biphenyl (PCB) metabolite analog. While PCBs are known as persistent organic pollutants, their metabolites, including hydroxylated and quinone forms, are the subject of intense academic research to understand their biological activities and toxicological profiles. researchgate.net

Research has shown that dihydroxy PCBs and their corresponding quinones can form semiquinone radicals, which are reactive intermediates implicated in the toxicity of these compounds. researchgate.net The degree of chlorination on the hydroquinone ring has been found to influence the persistence of these radicals. researchgate.net Although 2-(2-Chlorophenyl)hydroquinone has its chlorine on the non-hydroxylated ring, its structure is highly relevant to these studies. It serves as a model compound for investigating the structure-activity relationships of chlorinated biaryl hydroquinones, including their interactions with biological macromolecules. For instance, studies on chlorinated biphenyl quinones have explored their ability to modify the catalytic activity of human enzymes like hydroxysteroid sulfotransferase. mdpi.com The availability of specific isomers like 2-(2-Chlorophenyl)hydroquinone is crucial for elucidating the precise mechanisms of action and for developing a deeper understanding of this important class of compounds.

Table 2: Chemical Data for 2-(2-Chlorophenyl)hydroquinone hydrate

| Property | Value | Source |

|---|---|---|

| Synonyms | 2'-Chloro-2,5-dihydroxybiphenyl | researchgate.net |

| CAS Number | 305808-20-2 | researchgate.netresearchgate.net |

| Molecular Formula | ClC₆H₄C₆H₃(OH)₂ · xH₂O | researchgate.netresearchgate.net |

| Molecular Weight | 220.65 g/mol (anhydrous basis) | researchgate.netresearchgate.net |

| Appearance | Solid | researchgate.net |

| Melting Point | 96-98 °C | researchgate.net |

| InChI Key | HAFPEIIHHPUZIA-UHFFFAOYSA-N | researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hydroquinone |

| 2-Bromo-1,4-dimethoxybenzene |

| (2-Chlorophenyl)boronic acid |

| Boron tribromide |

| 2'-Chloro-2,5-dimethoxybiphenyl |

| 4,4'-dichloro-biphenyl-2,5-diol |

| 3,6,4'-trichloro-biphenyl-2,5-diol |

| 3,4,6,-trichloro-biphenyl-2,5-diol |

| 6-chloro-biphenyl-3,4-diol |

| 6,4'-dichloro-biphenyl-3,4-diol |

| 2'-Chloro-p-benzoquinone |

| 4'-Chloro-p-benzoquinone |

| Phenyl-2,5-benzoquinone |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-chlorophenyl)benzene-1,4-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2.H2O/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15;/h1-7,14-15H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFPEIIHHPUZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583471 | |

| Record name | 2'-Chloro[1,1'-biphenyl]-2,5-diol--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305808-20-2 | |

| Record name | [1,1′-Biphenyl]-2,5-diol, 2′-chloro-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305808-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Chloro[1,1'-biphenyl]-2,5-diol--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Mechanistic Investigations of 2 2 Chlorophenyl Hydroquinone Hydrate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. fiveable.meias.ac.inresearchgate.net For 2-(2-Chlorophenyl)hydroquinone (B86314) hydrate (B1144303), the most logical primary disconnection is the carbon-carbon bond between the two aromatic rings. This disconnection strategy breaks the complex target molecule into more manageable precursors, or synthons.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: C-C Bond Formation First. The key disconnection is the C-C bond linking the 2-chlorophenyl group and the hydroquinone (B1673460) moiety. This leads to a 2-chlorophenyl synthon and a hydroquinone synthon. The corresponding chemical reagents could be a 2-chlorophenyl derivative (e.g., 2-chlorophenylboronic acid) and a protected hydroquinone derivative (e.g., 1,4-dibenzyloxy-2-bromobenzene). This approach prioritizes the construction of the challenging biphenyl (B1667301) core.

Pathway B: Hydroxylation as a Late-Stage Functionalization. An alternative disconnection involves the C-O bonds of the hydroquinone ring. This suggests starting with a pre-formed biphenyl, such as 2-chloro-2'-hydroxybiphenyl (B3053439) or 2-chloro-4'-hydroxybiphenyl, and introducing the second hydroxyl group in a later step. This strategy hinges on achieving high regioselectivity during the hydroxylation of a substituted phenol (B47542).

The choice between these pathways depends on the availability of starting materials and the efficiency of the key chemical transformations involved.

**2.2. Exploration of Novel Synthetic Methodologies

The synthesis of asymmetrically substituted biphenyls like 2-(2-Chlorophenyl)hydroquinone hydrate has been significantly advanced by the development of novel catalytic methods.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are central to synthesizing biphenyl structures. arabjchem.orgjocpr.com The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly well-suited for this purpose due to the stability and low toxicity of the boronic acid reagents. wikipedia.orgorganic-chemistry.org

The synthesis of the 2-(2-chlorophenyl)hydroquinone scaffold can be achieved by coupling a 2-chlorophenylboronic acid with a functionalized hydroquinone precursor, such as a di-protected 2-bromohydroquinone. A key challenge is the steric hindrance caused by the ortho-substituent on the chlorophenyl ring, which can slow down the reaction. nih.gov Overcoming this often requires specific reaction conditions, such as the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), which enhance the catalyst's activity. nih.govrsc.org

Table 1: Illustrative Conditions for Hindered Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature | Key Feature |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 80-100 °C | Effective for sterically demanding substrates. |

| Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane | 100 °C | Highly active catalyst system for hindered couplings. |

| PdCl₂(dppf) | dppf | Na₂CO₃ | DMF/H₂O | 90 °C | Commonly used, good for a range of substrates. |

| [Pd(IPr)Cl₂]₂ | IPr (NHC) | t-BuOK | THF | Room Temp - 60 °C | Utilizes N-heterocyclic carbene ligand for high activity. rsc.org |

The conditions presented are generalized from literature on hindered biphenyl synthesis and serve as a guide for developing a specific route to this compound.

If the synthesis begins with a 2-(2-chlorophenyl)phenol intermediate, a regioselective hydroxylation is required to introduce the second hydroxyl group at the correct position to form the hydroquinone product. This is a significant chemical challenge, as electrophilic substitution on a phenol ring typically yields a mixture of ortho and para isomers (catechol and hydroquinone, respectively). rsc.org

Recent advances have focused on developing catalysts that can direct the hydroxylation to a specific position.

Biomimetic Catalysis : Systems that mimic the active site of enzymes like tyrosinase, which naturally hydroxylates phenols to catechols, can offer high selectivity. nih.gov While often targeting catechol synthesis, modifications to these systems could potentially favor hydroquinone formation.

Heterogeneous Catalysis : Atomically dispersed metal catalysts, such as iron sites on carbon supports, have shown unprecedented regioselectivity (>99%) in phenol hydroxylation. rsc.org These catalysts can operate through non-radical pathways, avoiding the poor selectivity of traditional Fenton-like reactions which generate indiscriminate hydroxyl radicals. rsc.orgresearchgate.net

Directed C-H Activation : Palladium-catalyzed C-H activation strategies can achieve regioselective hydroxylation. ias.ac.in By using a directing group on the substrate, the catalyst can be guided to a specific C-H bond for functionalization, offering a high degree of control over the position of the incoming hydroxyl group.

Table 2: Comparison of Phenol Hydroxylation Methods

| Method | Catalyst/Reagent | Oxidant | Selectivity | Mechanism Type |

|---|---|---|---|---|

| Fenton-like Reaction | Fe²⁺/Fe³⁺ | H₂O₂ | Low (mixture of catechol and hydroquinone) | Radical researchgate.net |

| Atomically Dispersed Fe Catalyst | Fe-PIL/CNTs | H₂O₂ | High (>99% for catechol) | Non-radical addition rsc.org |

| Photochemical Generation | Photosensitizer | - | Regioselective | Radical ion documentsdelivered.com |

| Directed C-H Activation | Pd(OAc)₂ | Oxone/TFA | High (ortho-hydroxylation) | Organometallic ias.ac.in |

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. researchgate.net

Aqueous Suzuki Coupling : Performing the palladium-catalyzed cross-coupling reaction in water instead of organic solvents is a significant green improvement. This has been achieved using water-soluble ligands and catalysts, such as fullerene-supported PdCl₂ nanocatalysts. researchgate.net

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. rsc.org

Solventless Reactions : Conducting reactions without a solvent, for instance in a melt phase or using ball-milling, eliminates solvent waste entirely. researchgate.netflinders.edu.au

Reaction Mechanism Elucidation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and overcoming challenges like low yields or poor selectivity.

Mechanism of the Suzuki-Miyaura Coupling : The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species. wikipedia.orglibretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., a protected 2-bromohydroquinone), forming a Pd(II) intermediate. This step is often rate-limiting, especially with sterically hindered or less reactive halides like chlorides. nih.govlibretexts.org

Transmetalation : The organic group from the organoboron species (e.g., 2-chlorophenylboronic acid), which is activated by a base, is transferred to the Pd(II) center, displacing the halide. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

Mechanism of Regioselective Hydroxylation : The mechanism of phenol hydroxylation dictates the product distribution.

Radical Pathway : In reactions like the Fenton process, highly reactive and non-selective hydroxyl radicals (•OH) are generated, which can attack any activated position on the aromatic ring, leading to mixtures of isomers. rsc.orgresearchgate.net

Non-Radical Pathway : Advanced catalytic systems can avoid free radicals. For example, an iron-based catalyst can form a ferric-hydroperoxo intermediate (Fe-OOH). rsc.org This species can then directly attack the phenol ring in a concerted, non-radical addition process. The specific coordination environment of the metal center dictates which position (ortho or para) is targeted, enabling high regioselectivity. rsc.org Computational studies using Density Functional Theory (DFT) are often employed to model these transition states and predict selectivity. rsc.org

Stereochemical Considerations and Control

The presence of a bulky chlorine atom at the ortho position of the phenyl ring in this compound introduces the phenomenon of atropisomerism. This is a type of axial chirality arising from hindered rotation around the single bond connecting the two aromatic rings. manchester.ac.ukrsc.org The steric hindrance caused by the ortho-chloro substituent, along with the hydroxyl groups on the hydroquinone ring, can restrict free rotation, leading to the existence of stable, non-superimposable mirror-image conformers (enantiomers). researchgate.netnih.gov

The control of this axial chirality is a significant challenge in the synthesis of such ortho-substituted biaryls. manchester.ac.ukrsc.org The ability to selectively synthesize one atropisomer over the other is highly desirable, as different atropisomers can exhibit distinct biological activities or material properties. researchgate.net

Several strategies can be envisioned for controlling the stereochemistry of this compound:

Atroposelective Cross-Coupling: This approach involves the use of chiral ligands in the palladium-catalyzed cross-coupling reaction. These chiral ligands can create a chiral environment around the metal center, influencing the orientation of the coupling partners during the bond-forming step and favoring the formation of one atropisomer. nih.govnih.gov While no specific data for the atroposelective synthesis of this compound is available, studies on other ortho-substituted biaryls have demonstrated the feasibility of this approach. nih.gov The choice of chiral ligand is crucial and often requires screening to achieve high enantioselectivity. nih.gov

Diastereoselective Synthesis: If one of the starting materials already contains a chiral center, it can influence the stereochemical outcome of the biaryl axis formation, leading to a diastereomeric mixture that may be easier to separate than enantiomers.

Kinetic Resolution: A racemic mixture of the atropisomers can be subjected to a reaction with a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched atropisomer. researchgate.net

Chromatographic Separation: Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, can be employed to separate the individual atropisomers from a racemic mixture.

The rotational barrier between the two atropisomers is a critical factor determining their stability and the feasibility of their separation. This barrier is influenced by the size of the ortho substituents and any intramolecular interactions, such as hydrogen bonding. nih.gov

Optimization of Reaction Conditions and Yields

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, making it a prime candidate for the synthesis of this compound. libretexts.orgwikipedia.org The general reaction involves the coupling of an aryl halide (e.g., a protected 2-halohydroquinone) with 2-chlorophenylboronic acid, or vice versa, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgnrochemistry.com

The efficiency and yield of this reaction are highly dependent on several factors, including the choice of catalyst, ligand, base, solvent, and temperature. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more specialized and reactive catalyst systems. nih.govorganic-chemistry.org The steric hindrance posed by the ortho-chloro substituent further complicates the reaction, necessitating careful optimization. researchgate.netrsc.org

A systematic approach to optimize the reaction conditions is crucial for maximizing the yield of this compound. This typically involves screening various parameters as illustrated in the hypothetical optimization table below.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 78 |

| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Toluene | 110 | 85 |

| 4 | PdCl₂(dppf) (3) | - | KF | THF/H₂O | 80 | 65 |

| 5 | Pd(OAc)₂ (2) | Buchwald-type ligand (4) | K₂CO₃ | Dioxane/H₂O | 90 | 92 |

Key Optimization Parameters:

Catalyst: Palladium complexes such as Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are common starting points. libretexts.org For less reactive aryl chlorides, more active pre-catalysts or in-situ generated catalysts with specialized ligands are often necessary. rsc.org

Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition to the aryl chloride, and facilitating reductive elimination. researchgate.net Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos), have proven effective for coupling sterically hindered and electron-rich aryl chlorides. organic-chemistry.orgresearchgate.net

Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. organic-chemistry.org Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF). The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: A variety of solvents can be used, often as biphasic mixtures with water. Common choices include toluene, dioxane, and tetrahydrofuran (B95107) (THF). nrochemistry.com The solvent system influences the solubility of the reactants and the catalyst, which can affect the reaction kinetics.

Temperature: The reaction temperature is a key parameter to control the reaction rate. While higher temperatures can increase the rate, they may also lead to catalyst decomposition or side reactions.

Scale-Up Considerations for Academic Research Purposes

Transitioning a small-scale, optimized reaction to a larger, academic research scale (e.g., gram to multi-gram scale) requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. sigmaaldrich.comresearchgate.netacs.org

Key Scale-Up Considerations:

Reagent Purity and Stoichiometry: On a larger scale, the purity of reagents, including the boronic acid and the aryl halide, becomes more critical as impurities can have a more pronounced effect on the catalyst performance and product purity. sigmaaldrich.com Precise control of stoichiometry is also essential.

Heat Transfer and Temperature Control: Exothermic or endothermic events that are manageable on a small scale can become significant on a larger scale. Efficient stirring and a reliable method for temperature monitoring and control are crucial to prevent runaway reactions or localized overheating, which can lead to catalyst deactivation and side product formation. sigmaaldrich.com

Mixing: Efficient mixing is vital to ensure homogeneity, especially in biphasic solvent systems commonly used in Suzuki couplings. Inadequate mixing can lead to slow reaction rates and lower yields. The type and speed of the stirrer should be appropriate for the reaction vessel size.

Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. sigmaaldrich.com Maintaining a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction is critical for preventing catalyst oxidation and ensuring high catalytic activity. This includes degassing the solvents and using proper Schlenk line or glovebox techniques.

Work-up and Purification: The work-up procedure may need to be adapted for a larger scale. Extractions will require larger volumes of solvents, and the efficiency of phase separation may differ. Purification by column chromatography, which is common on a small scale, can become cumbersome and time-consuming for larger quantities. Alternative purification methods such as recrystallization or distillation should be explored if possible.

Safety: A thorough risk assessment is paramount before performing any reaction on a larger scale. This includes understanding the hazards of all reagents and solvents, planning for potential exotherms, and having appropriate safety equipment and procedures in place.

By carefully addressing these considerations, the successful and safe scale-up of the synthesis of this compound for academic research purposes can be achieved, enabling the production of sufficient material for further investigation of its properties and applications. rsc.orgacs.org

Advanced Structural Characterization and Spectroscopic Elucidation

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. It provides precise atomic coordinates, from which all other geometric parameters can be calculated. A full analysis of "2-(2-Chlorophenyl)hydroquinone hydrate" would yield the following insights.

The initial step in crystal structure determination involves identifying the crystal system (e.g., monoclinic, orthorhombic) and the space group. The space group describes the symmetry elements present within the crystal lattice. This fundamental information dictates the arrangement of molecules in the unit cell. Without experimental data, these parameters for "this compound" remain undetermined.

A representative data table for crystallographic parameters, which cannot be populated for the title compound due to lack of data, is shown below. Table 1: Hypothetical Crystallographic Data Table This table is for illustrative purposes only. Data is not factual.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₁ClO₃ |

| Formula Weight | 238.67 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

The "hydrate" designation indicates the presence of water molecules within the crystal lattice. These water molecules, along with the two hydroxyl groups of the hydroquinone (B1673460) moiety, would act as hydrogen bond donors and acceptors. A crystallographic study would elucidate the intricate network of hydrogen bonds, revealing how the organic molecules and water molecules assemble into a stable, three-dimensional supramolecular structure. Current time information in Cambridgeshire, GB. The nature of these interactions is fundamental to the crystal's stability and physical properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C) in a molecule, allowing for the complete assignment of all atoms in solution.

While a standard one-dimensional NMR spectrum might be complex, 2D NMR techniques are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) couplings through bonds, identifying adjacent protons in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached, mapping out the C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. This would be key to connecting the two phenyl rings and confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) shows through-space correlations between protons that are close to each other, which is invaluable for confirming the molecular conformation and stereochemical relationships in solution.

Without experimental spectra, a detailed assignment for "this compound" cannot be made.

A representative data table for NMR assignments, which cannot be populated for the title compound due to lack of data, is shown below. Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments This table is for illustrative purposes only. Data is not factual.

| Position | δ ¹³C (ppm) | δ ¹H (ppm, mult., J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| 1 | Data not available | - | Data not available | Data not available |

| 2 | Data not available | - | Data not available | Data not available |

| 3 | Data not available | Data not available | Data not available | Data not available |

| 4 | Data not available | Data not available | Data not available | Data not available |

| 1' | Data not available | - | Data not available | Data not available |

| 2' | Data not available | - | Data not available | Data not available |

The detailed structural characterization of "this compound" using advanced analytical techniques remains an open area for investigation. The methodologies of single-crystal X-ray diffraction and multidimensional NMR spectroscopy provide a clear roadmap for any future study. The elucidation of its crystal system, space group, molecular conformation, hydrogen bonding network, and complete NMR spectral assignments would provide invaluable data for the fields of crystal engineering, materials science, and synthetic chemistry.

Dynamic NMR for Conformational Exchange Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules that exist as an equilibrium of two or more rapidly interconverting isomers. In the case of 2-(2-Chlorophenyl)hydroquinone (B86314) hydrate (B1144303), the primary conformational flexibility arises from the rotation around the C-C single bond connecting the chlorophenyl and hydroquinone rings. This rotation can be sterically hindered by the presence of the ortho-chloro substituent and the hydroxyl groups, leading to distinct conformers.

At low temperatures, the rate of interconversion between these conformers would be slow on the NMR timescale, resulting in separate signals for the non-equivalent protons and carbons of each conformer. As the temperature is increased, the rate of rotation increases. This increased exchange rate leads to a broadening of the NMR signals, a phenomenon known as coalescence. At even higher temperatures, the rotation becomes so rapid that the NMR spectrometer detects only an averaged signal for the interconverting conformers.

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the kinetic parameters for the conformational exchange, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the rotational barrier. This information provides valuable insights into the steric and electronic factors governing the conformational preferences of the molecule. While specific experimental data for this compound is not extensively reported in the literature, the principles of DNMR suggest that such studies would be highly informative. nih.gov

Table 1: Expected Parameters from Dynamic NMR Studies of this compound

| Parameter | Information Gained | Expected Observation |

| Coalescence Temperature (Tc) | Temperature at which two exchanging signals merge into one broad peak. | Would depend on the energy barrier to rotation around the biphenyl (B1667301) bond. |

| Rate Constant (k) | The rate of interconversion between conformers at a given temperature. | Can be calculated from the lineshape analysis at different temperatures. |

| Activation Energy (ΔG‡) | The energy barrier for the conformational change. | Provides insight into the steric hindrance caused by the ortho-chloro group. |

Solid-State NMR for Bulk Structural Information

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy provides detailed information about the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment and orientation of nuclei within the crystal lattice. This makes it an invaluable tool for characterizing the bulk structure of this compound.

Specifically, 13C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR experiments can be used to obtain high-resolution spectra of the carbon atoms in the molecule. The chemical shifts of the carbon signals are highly sensitive to the local electronic environment and can be used to distinguish between different crystalline forms (polymorphs) or to confirm the presence of a single crystalline phase. Furthermore, the presence of the water of hydration would influence the chemical shifts of the hydroquinone ring carbons, particularly those in proximity to the water molecules through hydrogen bonding.

Proton (1H) SSNMR, including CRAMPS (Combined Rotation and Multiple Pulse Spectroscopy), can provide information on the hydrogen bonding network within the crystal structure. The chemical shifts and linewidths of the hydroxyl and water protons are indicative of the strength and geometry of the hydrogen bonds. For instance, a study on hydrates of active pharmaceutical ingredients demonstrated the use of 35Cl and 2H solid-state NMR to characterize molecular-level structures and dynamics. nih.gov While not containing a hydrochloride salt, the principles of using SSNMR to probe the environment of the chlorine atom and the dynamics of the water molecules in this compound would be analogous. nih.gov

Table 2: Potential Solid-State NMR Probes for this compound

| Nucleus | SSNMR Technique | Information Obtained |

| 13C | CP/MAS | Polymorphism, packing effects, and non-equivalent molecules in the unit cell. mdpi.com |

| 1H | CRAMPS, 1H-13C HETCOR | Proton environments, hydrogen bonding network, and proximity of protons to carbons. |

| 35Cl | Quadrupolar NMR | Local environment of the chlorine atom, influenced by intermolecular interactions. nih.gov |

| 2H | Deuterium NMR (on deuterated sample) | Dynamics of the water molecules and hydroxyl groups. nih.gov |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule and for probing intermolecular interactions like hydrogen bonding. mdpi.com For this compound, these techniques would provide characteristic signals for the O-H, C-H, C=C, C-O, and C-Cl bonds.

The FT-IR spectrum is expected to show a broad and strong absorption band in the region of 3200-3600 cm-1, which is characteristic of the O-H stretching vibrations of the hydroxyl groups and the water of hydration. The broadness of this band is a clear indication of hydrogen bonding. The C-H stretching vibrations of the aromatic rings would appear in the 3000-3100 cm-1 region. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm-1 range, and their positions can be sensitive to the substitution pattern. The C-O stretching of the hydroquinone moiety would likely be observed between 1200 and 1300 cm-1. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm-1.

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing the non-polar bonds. scitepress.org The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. For instance, in studies of hydroquinone, characteristic Raman bands have been identified and assigned. researchgate.net The combination of FT-IR and Raman data would allow for a more complete assignment of the vibrational modes of this compound. researchgate.netiarjset.com

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) - FT-IR | Expected Wavenumber (cm-1) - Raman |

| O-H (Hydroxyl & Water) | Stretching, H-bonded | 3200-3600 (broad) | 3200-3600 (weak) |

| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 |

| C=C (Aromatic) | Stretching | 1450-1600 | 1450-1600 (strong) |

| C-O (Hydroquinone) | Stretching | 1200-1300 | 1200-1300 |

| C-Cl | Stretching | < 800 | < 800 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For 2-(2-Chlorophenyl)hydroquinone, with a molecular formula of C12H9ClO2, the expected anhydrous molecular weight is 220.65 g/mol . sigmaaldrich.comscbt.com HRMS would confirm this by providing a highly accurate mass measurement.

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or other energetic ionization methods, the molecule will break apart into characteristic fragment ions. For 2-(2-Chlorophenyl)hydroquinone, expected fragmentation pathways could include the loss of a chlorine atom, a hydroxyl group, or cleavage of the bond between the two aromatic rings. The isotopic pattern of the chlorine atom (35Cl and 37Cl in an approximate 3:1 ratio) would be clearly visible for the molecular ion and any chlorine-containing fragments, serving as a definitive marker for its presence. The NIST WebBook provides mass spectral data for derivatives of hydroquinone which can serve as a reference for expected fragmentation patterns. nist.govnist.gov

Table 4: Expected High-Resolution Mass Spectrometry Data for 2-(2-Chlorophenyl)hydroquinone

| Ion | Expected m/z (Monoisotopic) | Information |

| [M]+ | 220.0291 | Molecular ion, confirmation of molecular formula C12H935ClO2 |

| [M+2]+ | 222.0261 | Isotopic peak due to 37Cl |

| [M-Cl]+ | 185.0603 | Loss of chlorine atom |

| [M-OH]+ | 203.0213 | Loss of a hydroxyl group |

| [C6H4Cl]+ | 111.0029 | Fragment corresponding to the chlorophenyl cation |

| [C6H5O2]+ | 109.0289 | Fragment corresponding to the hydroquinone cation |

Chiroptical Spectroscopy (if applicable to chiral derivatives/conformations)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. Chirality in 2-(2-Chlorophenyl)hydroquinone could arise from atropisomerism, which is a type of stereoisomerism resulting from hindered rotation around a single bond. The steric hindrance between the ortho-chloro substituent and the hydroxyl groups on the adjacent ring could potentially create a high enough barrier to rotation to allow for the isolation of stable, non-superimposable conformers (atropisomers) at room temperature.

If such stable atropisomers exist and can be resolved, they would be optically active and would exhibit a CD spectrum. The CD spectrum, which measures the differential absorption of left and right circularly polarized light, would be unique for each enantiomer, with mirror-image curves. The sign and magnitude of the Cotton effects in the CD spectrum could be correlated with the absolute configuration of the atropisomers using theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT).

However, it is important to note that the barrier to rotation may not be high enough for stable atropisomerism at room temperature. In this case, the compound would exist as a rapidly interconverting racemic mixture of conformers, and no net chiroptical activity would be observed. The applicability of chiroptical spectroscopy is therefore contingent on the conformational stability of this compound. There is currently no direct evidence in the literature to suggest that this compound exhibits stable atropisomerism.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic properties of molecules.

Molecular Dynamics (MD) Simulations

MD simulations would offer a view of the molecule's behavior over time.

Conformational Sampling in Solution and Solid State:These simulations would explore the different spatial arrangements (conformations) the molecule can adopt in different environments, such as in a solvent or in its crystalline form, providing insight into its flexibility and intermolecular interactions.

Without dedicated research studies publishing these specific analyses for 2-(2-Chlorophenyl)hydroquinone (B86314) hydrate (B1144303), the creation of data tables and detailed research findings as requested is not possible. The scientific community has yet to direct its computational resources to this specific compound in a manner that would allow for the generation of the detailed article outlined.

Dynamics of Water Molecules within the Hydrate Lattice

Molecular dynamics simulations can model the translational and rotational movements of water molecules, as well as their vibrational modes. These simulations can reveal how the water molecules interact with the host 2-(2-chlorophenyl)hydroquinone molecule through hydrogen bonding. The dynamics are influenced by temperature and pressure, which can affect the orientation of the water molecules and the strength of the hydrogen bond network. In similar systems, water mobility is often significantly lower than in bulk water, indicating strong interactions with the host molecule. The study of these dynamics is essential for predicting the compound's stability under various conditions.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations are employed to determine a range of descriptors that predict the reactivity and stability of a molecule. For 2-(2-chlorophenyl)hydroquinone hydrate, these descriptors are derived from its calculated electronic structure. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and the global electrophilicity index.

These indices provide a quantitative measure of the molecule's tendency to donate or accept electrons in a chemical reaction. A smaller HOMO-LUMO gap, for instance, generally suggests higher reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. While specific calculated values for this compound are pending detailed publication, the presence of hydroxyl groups and the chlorinated phenyl ring suggests a complex electronic landscape with multiple potential reactive sites.

Table 1: Key Quantum Chemical Descriptors

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate an electron. |

| LUMO Energy | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

This table presents the types of data that would be generated from quantum chemical calculations.

Supramolecular Interaction Energies and Cooperativity Effects

The crystal structure of this compound is stabilized by a network of non-covalent interactions, including hydrogen bonds and potentially other weak interactions like π-π stacking and halogen bonds. The strength of these supramolecular interactions can be quantified using computational methods.

The primary interactions are expected to be the hydrogen bonds between the hydroxyl groups of the hydroquinone (B1673460) moiety and the water molecules of hydration, as well as between adjacent hydroquinone molecules. The chlorine atom may also participate in halogen bonding. The total lattice energy is a sum of these individual interaction energies, which can be dissected into contributions from electrostatics, dispersion, polarization, and repulsion.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2-Chlorophenyl)hydroquinone |

Chemical Reactivity and Derivatization Studies

Oxidation-Reduction Chemistry of the Hydroquinone (B1673460) Moiety

The hydroquinone unit is the most reactive site for redox chemistry within the molecule, capable of undergoing a two-electron, two-proton oxidation to form the corresponding quinone. jackwestin.comlibretexts.org This reversible process is fundamental to the function of many hydroquinone derivatives in various applications.

The electrochemical behavior of 2-(2-chlorophenyl)hydroquinone (B86314) is expected to be analogous to that of other substituted hydroquinones, exhibiting a quasi-reversible two-electron oxidation process. The redox potential of this transformation is influenced by the electronic nature of the substituents on the hydroquinone ring. In the case of phenylhydroquinone (B131500), cyclic voltammetry studies in dimethylformamide (DMF) have identified distinct anodic and cathodic peaks corresponding to the oxidation of the hydroquinone and the reduction of the resulting quinone. jst.go.jp For instance, phenylhydroquinone exhibits an anodic peak at approximately -0.794 V and reversible reduction/oxidation peaks at -1.703 V and -1.794 V, respectively, which are close to the values for unsubstituted hydroquinone. jst.go.jp This suggests that the phenyl group has a minimal electronic effect on the redox potential of the hydroquinone moiety. jst.go.jp

The redox potential is also highly dependent on the pH of the medium, as protons are involved in the oxidation-reduction equilibrium. osti.gov Generally, the oxidation potential of hydroquinones decreases in alkaline conditions compared to acidic conditions. osti.gov For 2-(2-chlorophenyl)hydroquinone, the electron-withdrawing nature of the chlorine atom on the adjacent phenyl ring may have a subtle inductive effect, potentially leading to a slightly higher redox potential compared to unsubstituted phenylhydroquinone.

Table 1: Representative Redox Potentials of Phenylhydroquinone

| Redox Process | Potential (V vs. Fc/Fc+) | Reference |

|---|---|---|

| Anodic Peak (Oxidation) | -0.794 | jst.go.jp |

| Cathodic Peak (Reduction) | -1.703 | jst.go.jp |

Note: Data obtained from studies on phenylhydroquinone in DMF.

The oxidation of 2-(2-chlorophenyl)hydroquinone proceeds through a semiquinone intermediate, which is a radical anion formed by a one-electron oxidation. jst.go.jp This intermediate can be further oxidized to the corresponding 2-(2-chlorophenyl)-1,4-benzoquinone. jst.go.jp The stability of the semiquinone radical is influenced by the surrounding chemical environment and the nature of the substituents. In aprotic solvents, the semiquinone can be stable enough to be detected by techniques such as cyclic voltammetry. jst.go.jp The formation of the quinone introduces a new reactive center into the molecule, which can participate in various subsequent reactions, including Michael additions. researchgate.net

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring of 2-(2-chlorophenyl)hydroquinone can undergo electrophilic aromatic substitution reactions. masterorganicchemistry.com The chlorine atom is an ortho-, para-directing group, albeit a deactivating one due to its electron-withdrawing inductive effect. youtube.com However, the bulky hydroquinone substituent would likely sterically hinder the ortho-position, making the para-position the most probable site for electrophilic attack. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The biphenyl (B1667301) system itself influences the regioselectivity, with the unsubstituted ring being generally more reactive towards electrophiles. youtube.com

Nucleophilic Substitution on the Hydroquinone Ring (e.g., Etherification)

The hydroxyl groups of the hydroquinone moiety are nucleophilic and can undergo reactions such as etherification. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a common method for preparing ethers. numberanalytics.com In the case of 2-(2-chlorophenyl)hydroquinone, selective mono- or di-etherification could be achieved by controlling the stoichiometry of the base and the alkylating agent. Acid-catalyzed etherification is also a possibility. numberanalytics.com Furthermore, the hydroquinone ring, upon oxidation to the quinone, becomes susceptible to nucleophilic attack via Michael addition, allowing for the introduction of various functional groups. researchgate.net

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.orgbaranlab.org This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile. acs.orgnih.govacs.org

For 2-(2-chlorophenyl)hydroquinone, the hydroxyl groups of the hydroquinone ring can act as DMGs after deprotonation to form alkoxides. beilstein-journals.orgnih.gov This would direct metalation to the positions ortho to the hydroxyl groups on the hydroquinone ring. Similarly, if one of the hydroxyl groups were converted to a more powerful DMG, such as a carbamate (B1207046) or an amide, enhanced reactivity and selectivity could be achieved. organic-chemistry.org The chlorine atom on the other ring is a weak DMG. organic-chemistry.org

Formation of Coordination Complexes with Metal Centers (Ligand Behavior)

The hydroquinone and biphenyl moieties of 2-(2-chlorophenyl)hydroquinone can both act as ligands in coordination complexes with metal centers. The hydroxyl groups of the hydroquinone can coordinate to metal ions in a monodentate or bidentate fashion, either in their neutral form or as deprotonated hydroquinonates. nih.govnih.gov The biphenyl unit can act as a bidentate π-ligand through its two aromatic rings. acs.org The presence of both a hydroquinone and a biphenyl motif in 2-(2-chlorophenyl)hydroquinone suggests the potential for it to act as a multidentate ligand, possibly forming stable complexes with a variety of transition metals. acs.orgstackexchange.com The specific coordination mode would depend on the metal center, the reaction conditions, and the other ligands present in the coordination sphere.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Exploration (Purely Chemical/Mechanistic Focus)

The generation of analogues of 2-(2-Chlorophenyl)hydroquinone is primarily centered on two strategic chemical modifications: the alteration of substituents on the phenyl ring and the derivatization of the hydroxyl groups on the hydroquinone moiety. These modifications allow for a detailed investigation of how electron-donating and electron-withdrawing groups, as well as the nature of the hydroxyl protection, impact the molecule's chemical and mechanistic characteristics.

A prevalent and versatile method for the synthesis of the core 2-arylhydroquinone scaffold is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgwikipedia.org This palladium-catalyzed reaction joins an aryl halide with an organoboron species, offering a powerful tool for creating the C-C bond between the hydroquinone and the phenyl ring. sigmaaldrich.com For the synthesis of 2-(2-Chlorophenyl)hydroquinone itself, this would typically involve the coupling of a protected 2-halohydroquinone with 2-chlorophenylboronic acid. The choice of protecting groups for the hydroquinone's hydroxyl functions is critical to prevent unwanted side reactions and is often accomplished using ethers or other stable functionalities that can be cleaved under specific conditions.

Once the 2-arylhydroquinone core is established, further derivatization can be undertaken to explore the SAR. Key derivatization strategies include etherification and esterification of the hydroquinone's hydroxyl groups.

Etherification: The hydroxyl groups of hydroquinone can be converted to ethers, such as methyl or benzyl (B1604629) ethers, through reactions with alkyl halides in the presence of a base. The Williamson ether synthesis is a classic method for this transformation. The degree of etherification (mono- or di-ether) can be controlled by stoichiometric adjustments of the reagents. The introduction of different alkyl or aryl groups allows for the study of steric and electronic effects on the molecule's properties. For instance, comparing a methoxy (B1213986) derivative to a benzyloxy derivative can reveal the influence of a bulky, electron-withdrawing benzyl group versus a smaller methyl group.

The following tables outline hypothetical analogues and derivatives of 2-(2-Chlorophenyl)hydroquinone that could be synthesized to probe structure-activity relationships from a chemical and mechanistic perspective. The data presented is illustrative of the types of modifications and the expected focus of the mechanistic investigation.

Table 1: Synthesized Analogues of 2-(2-Chlorophenyl)hydroquinone via Suzuki-Miyaura Coupling

| Compound ID | R1 Substituent (on Phenyl Ring) | R2 Substituent (on Hydroquinone Ring) | Synthetic Approach | Mechanistic Focus of Study |

| CPH-H (Parent) | 2-Cl | H | Suzuki Coupling | Baseline reactivity profile, intramolecular hydrogen bonding. |

| CPH-F | 2-F | H | Suzuki Coupling | Influence of a highly electronegative but smaller halogen on electronic properties. |

| CPH-Me | 2-CH₃ | H | Suzuki Coupling | Effect of an electron-donating and sterically hindering methyl group. |

| CPH-OMe | 2-OCH₃ | H | Suzuki Coupling | Impact of a strong electron-donating methoxy group on ring activation. |

| CPH-NO2 | 2-NO₂ | H | Suzuki Coupling | Effect of a powerful electron-withdrawing nitro group on acidity and oxidation potential. |

| CPH-5-Cl | 2-Cl | 5-Cl | Suzuki Coupling | Influence of an additional electron-withdrawing group on the hydroquinone ring. |

Interactive Data Table 1: Synthesized Analogues of 2-(2-Chlorophenyl)hydroquinone

| Compound ID | R1 Substituent (on Phenyl Ring) | R2 Substituent (on Hydroquinone Ring) | Synthetic Approach | Mechanistic Focus of Study |

|---|---|---|---|---|

| CPH-H (Parent) | 2-Cl | H | Suzuki Coupling | Baseline reactivity profile, intramolecular hydrogen bonding. |

| CPH-F | 2-F | H | Suzuki Coupling | Influence of a highly electronegative but smaller halogen on electronic properties. |

| CPH-Me | 2-CH₃ | H | Suzuki Coupling | Effect of an electron-donating and sterically hindering methyl group. |

| CPH-OMe | 2-OCH₃ | H | Suzuki Coupling | Impact of a strong electron-donating methoxy group on ring activation. |

| CPH-NO2 | 2-NO₂ | H | Suzuki Coupling | Effect of a powerful electron-withdrawing nitro group on acidity and oxidation potential. |

| CPH-5-Cl | 2-Cl | 5-Cl | Suzuki Coupling | Influence of an additional electron-withdrawing group on the hydroquinone ring. |

Table 2: Synthesized Derivatives of 2-(2-Chlorophenyl)hydroquinone

| Derivative ID | Derivatization Type | Reagents | Position of Derivatization | Mechanistic Focus of Study |

| CPH-MeO | Mono-etherification | CH₃I, K₂CO₃ | 1-OH or 4-OH | Regioselectivity of etherification, impact on hydrogen bonding and oxidation potential. |

| CPH-diMeO | Di-etherification | CH₃I, K₂CO₃ | 1-OH and 4-OH | Complete removal of hydroxyl reactivity, focus on the biphenyl core. |

| CPH-AcO | Mono-esterification | Acetyl chloride, Pyridine | 1-OH or 4-OH | Influence of an electron-withdrawing acetyl group on the remaining hydroxyl's acidity. |

| CPH-diAcO | Di-esterification | Acetic anhydride, Pyridine | 1-OH and 4-OH | Stability of the ester linkages, susceptibility to hydrolysis. |

| CPH-BzO | Mono-etherification | Benzyl bromide, K₂CO₃ | 1-OH or 4-OH | Steric hindrance effects on reactivity at the adjacent positions. |

Interactive Data Table 2: Synthesized Derivatives of 2-(2-Chlorophenyl)hydroquinone

| Derivative ID | Derivatization Type | Reagents | Position of Derivatization | Mechanistic Focus of Study |

|---|---|---|---|---|

| CPH-MeO | Mono-etherification | CH₃I, K₂CO₃ | 1-OH or 4-OH | Regioselectivity of etherification, impact on hydrogen bonding and oxidation potential. |

| CPH-diMeO | Di-etherification | CH₃I, K₂CO₃ | 1-OH and 4-OH | Complete removal of hydroxyl reactivity, focus on the biphenyl core. |

| CPH-AcO | Mono-esterification | Acetyl chloride, Pyridine | 1-OH or 4-OH | Influence of an electron-withdrawing acetyl group on the remaining hydroxyl's acidity. |

| CPH-diAcO | Di-esterification | Acetic anhydride, Pyridine | 1-OH and 4-OH | Stability of the ester linkages, susceptibility to hydrolysis. |

| CPH-BzO | Mono-etherification | Benzyl bromide, K₂CO₃ | 1-OH or 4-OH | Steric hindrance effects on reactivity at the adjacent positions. |

The synthesis and subsequent analysis of these analogues and derivatives provide a systematic platform to dissect the intricate relationship between molecular structure and chemical reactivity. For example, by comparing the oxidation potentials of the parent compound with its methoxy- and nitro-substituted analogues, one can quantify the electronic influence of these groups on the hydroquinone's ease of oxidation to the corresponding quinone. Similarly, studying the kinetics of ester hydrolysis for the diacetylated derivative can offer insights into the steric and electronic environment around the ester carbonyl groups.

Advanced Applications in Chemical Research Non Clinical

Role as a Precursor in Multi-Step Organic Synthesis

The bifunctional nature of 2-(2-Chlorophenyl)hydroquinone (B86314) hydrate (B1144303) makes it a valuable starting material for the synthesis of more complex molecules, particularly heterocyclic compounds such as dibenzofurans. The hydroquinone (B1673460) and chlorophenyl rings are pre-arranged in a biphenyl (B1667301) structure, which is a key scaffold for intramolecular cyclization reactions.

One of the most significant potential applications is in the synthesis of chlorinated dibenzofurans. rsc.orgbiointerfaceresearch.comekb.eg The general strategy involves the formation of a C-O bond to create the central furan (B31954) ring. This can often be achieved through intramolecular cyclization of diaryl ethers or via palladium-catalyzed coupling reactions. biointerfaceresearch.com In the case of 2-(2-Chlorophenyl)hydroquinone hydrate, the hydroxyl groups of the hydroquinone ring can be manipulated to facilitate cyclization onto the adjacent chlorophenyl ring, leading to the formation of a dibenzofuran (B1670420) core. The presence of the chlorine atom on the phenyl ring would result in a chlorinated dibenzofuran derivative, which are of interest in various fields of chemical research.

The synthesis of dibenzofurans is of considerable interest due to their presence in a range of biologically active natural products and medicinally relevant compounds. rsc.orgekb.eg The ability to generate substituted dibenzofurans from readily available precursors like this compound is therefore a synthetically useful endeavor.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reaction Type | Potential Product | Significance |

|---|---|---|---|

| This compound | Intramolecular Cyclization (e.g., Ullmann condensation) | Chlorinated Dibenzofuran | Access to a class of heterocyclic compounds with potential biological activity. |

| This compound | Etherification followed by Cyclization | Substituted Dibenzofuran Ethers | Functionalized derivatives for further synthetic elaboration. |

Utilization in Material Science Research

While specific studies on this compound in material science are not prevalent, its chemical structure suggests potential applications as a polymerization initiator or as an antioxidant component in non-biological systems.

Hydroquinone and its derivatives are well-known inhibitors or retarders of radical polymerization. They function by donating a hydrogen atom to a growing polymer radical, thereby terminating the chain reaction. This property is crucial in stabilizing reactive monomers during storage and transport. It is plausible that this compound could exhibit similar inhibitory properties.

Conversely, under certain conditions, hydroquinones can be oxidized to quinones, which may participate in the initiation of polymerization. The redox properties of the hydroquinone moiety could therefore be harnessed to control polymerization processes.

As an antioxidant, the hydroquinone functional group can readily scavenge free radicals, a property that is valuable in preventing the degradation of polymers and other organic materials. The presence of the chlorophenyl group may modulate the antioxidant activity and solubility of the compound in different polymer matrices. While many studies focus on the antioxidant properties of hydroquinones in biological contexts, these properties are also transferable to the protection of non-biological materials from oxidative damage.

Development as a Spectroscopic Probe or Analytical Reagent

The intrinsic spectroscopic properties of this compound could be exploited for its development as a spectroscopic probe or an analytical reagent. The molecule possesses distinct structural features that would give rise to a characteristic spectroscopic signature.

In Nuclear Magnetic Resonance (NMR) spectroscopy, the aromatic protons on both the hydroquinone and chlorophenyl rings would appear as distinct multiplets in the 1H NMR spectrum. The number of signals, their splitting patterns, and chemical shifts would be indicative of the substitution pattern. Similarly, the 13C NMR spectrum would show a unique set of signals for the twelve carbon atoms of the biphenyl core.

The hydroxyl groups of the hydroquinone moiety would give rise to a characteristic broad absorption band in the Infrared (IR) spectrum. The exact position of this band could be sensitive to the local chemical environment, potentially allowing it to be used as a probe for hydrogen bonding interactions.

Furthermore, the hydroquinone part of the molecule is electrochemically active and can be oxidized to the corresponding quinone. This redox behavior could be utilized in the development of electrochemical sensors. The potential at which this oxidation occurs could be influenced by the binding of analytes to the molecule, forming the basis of a detection mechanism. While not extensively studied for this specific compound, the general principles of using hydroquinone-based molecules as analytical reagents are well-established.

Table 2: Predicted Spectroscopic Features of this compound

| Spectroscopic Technique | Predicted Feature | Information Provided |

|---|---|---|

| 1H NMR | Multiple signals in the aromatic region (approx. 6.5-7.5 ppm) | Confirms the presence and connectivity of the two different aromatic rings. |

| 13C NMR | 12 distinct signals for the aromatic carbons | Provides information on the carbon skeleton of the molecule. |

| IR Spectroscopy | Broad O-H stretch (approx. 3200-3600 cm-1), C-Cl stretch (approx. 600-800 cm-1) | Confirms the presence of hydroxyl and chloro functional groups. |

| UV-Vis Spectroscopy | Absorption bands in the UV region | Electronic transitions of the aromatic systems. |

Investigation as a Ligand in Catalysis

The hydroquinone moiety of this compound possesses two hydroxyl groups that can be deprotonated to form a bidentate ligand capable of coordinating to a metal center. The resulting metal complex could have interesting catalytic properties, particularly in the area of redox catalysis.

Hydroquinone and its derivatives can act as "redox-active" or "non-innocent" ligands, meaning the ligand itself can participate in the redox chemistry of a catalytic cycle. mdpi.com The ligand can exist in different oxidation states (hydroquinone, semiquinone radical, or quinone), which can facilitate multi-electron transfer processes at the metal center. This is a highly sought-after property in the design of catalysts for challenging transformations.

While there is no specific research detailing the use of this compound as a ligand, the principles of using substituted catechols and hydroquinones in coordination chemistry and catalysis are well-documented. The presence of the 2-chlorophenyl substituent could influence the electronic properties and steric bulk of the resulting metal complex, thereby tuning its catalytic activity and selectivity. For instance, it could be investigated in reactions such as the oxidation of substrates where the ligand can act as an electron reservoir.

Photochemical and Photophysical Properties

The photochemical and photophysical properties of this compound are expected to be governed by the interplay between the electron-donating hydroquinone moiety and the substituted phenyl ring. A key process that could be anticipated is photoinduced electron transfer (PET). um.edu.mtd-nb.info

Upon absorption of light, the molecule is promoted to an electronically excited state. In this state, the hydroquinone moiety is a better electron donor, and it is conceivable that an electron could be transferred to the chlorophenyl ring, which is rendered more electron-accepting by the presence of the electronegative chlorine atom. This would result in a charge-separated state. The formation and decay of such a state are central to many applications in areas like solar energy conversion and photoredox catalysis.

The efficiency of PET would be dependent on factors such as the solvent polarity and the distance and orientation between the donor and acceptor parts of the molecule. Time-resolved spectroscopic techniques could be employed to study the dynamics of this process. The native fluorescence of the molecule is likely to be weak (quenched) if an efficient PET process is operative. Modulation of this PET process, for example by protonation/deprotonation of the hydroxyl groups or by coordination to a metal ion, could form the basis for the design of fluorescent sensors. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Chlorinated Dibenzofurans |

Future Research Directions and Open Questions

Exploration of New Synthetic Pathways

The development of novel and efficient synthetic routes to 2-(2-chlorophenyl)hydroquinone (B86314) and its hydrate (B1144303) is a primary area for future investigation. Current synthetic approaches often rely on classical methods that may have limitations in terms of yield, selectivity, and environmental impact. Future research could focus on the application of modern catalytic systems that have shown promise in the synthesis of related biphenyl (B1667301) and hydroquinone (B1673460) derivatives.

One promising avenue is the use of organocatalysis . acs.orgacs.orgnih.gov Chiral phosphoric acids, for instance, have been successfully employed in the enantioselective construction of complex molecular architectures. acs.orgacs.org Investigating the use of such catalysts could lead to stereoselective syntheses of 2-(2-chlorophenyl)hydroquinone derivatives, which would be crucial for applications where specific stereoisomers are required. Another area of exploration within organocatalysis is the development of methods to construct the carbon-carbon triple bond, which could be a precursor to the biphenyl system. nih.gov

Transition-metal catalysis represents another fertile ground for synthetic innovation. researchgate.netmdpi.comresearchgate.netnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of the biaryl bond central to the structure of 2-(2-chlorophenyl)hydroquinone. researchgate.netmdpi.com Future work could focus on optimizing these reactions for this specific substrate, potentially leading to higher yields and milder reaction conditions. The use of other transition metals, such as copper, in catalytic cycles could also be explored for novel synthetic transformations. nih.gov The table below summarizes potential catalytic approaches for future synthetic exploration.

| Catalytic Approach | Potential Advantages | Relevant Precursors |

| Organocatalysis | Enantioselectivity, metal-free reactions | Substituted phenols and phenylboronic acids |

| Transition-Metal Catalysis | High efficiency, broad substrate scope | Halogenated phenols and phenylboronic acids |

In-depth Studies of Hydration/Dehydration Processes

The "hydrate" designation of 2-(2-chlorophenyl)hydroquinone hydrate indicates the presence of water molecules within its crystal lattice. The nature of this hydration, its stability, and the dynamics of water association and dissociation are critical aspects that warrant detailed investigation. Such studies are particularly important in the pharmaceutical field, where the hydration state of a compound can significantly impact its physical and chemical properties. nih.govnih.gov

Future research should employ thermal analysis techniques to characterize the hydration and dehydration processes. Thermogravimetric Analysis (TGA) can be used to determine the stoichiometry of the hydrate by measuring the mass loss as the sample is heated. researchgate.netresearchgate.netlabmanager.comhitachi-hightech.comDifferential Scanning Calorimetry (DSC) can complement TGA by providing information on the energetics of dehydration and any associated phase transitions. researchgate.netresearchgate.netlabmanager.com By combining these techniques, researchers can construct a detailed thermal profile of the compound, revealing the temperatures at which dehydration occurs and the stability of the hydrated form. acs.org Advanced techniques like quasi-isothermal thermogravimetry could provide even more precise data on multi-step dehydration processes. hitachi-hightech.com

| Analytical Technique | Information Gained |

| Thermogravimetric Analysis (TGA) | Water content, dehydration temperatures, thermal stability |

| Differential Scanning Calorimetry (DSC) | Enthalpy of dehydration, melting point, phase transitions |

Advanced Solid-State Chemistry Investigations

A thorough understanding of the solid-state structure of this compound is fundamental to controlling its properties. Future research in this area should focus on a multi-technique approach to fully elucidate its crystalline architecture and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal. acs.orgnih.govbmrb.io Obtaining a high-quality crystal structure would provide invaluable information on bond lengths, bond angles, and the conformation of the molecule. It would also reveal the exact location of the water molecules and the nature of the hydrogen bonding network that holds the crystal lattice together.

In conjunction with SCXRD, solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy can provide further insights into the local environment of the atoms, especially in cases where obtaining suitable single crystals is challenging. nih.govbmrb.io ssNMR is also a powerful tool for studying dynamics in the solid state, such as the motion of the phenyl rings or the exchange of water molecules.

To gain a deeper understanding of the non-covalent interactions that govern the crystal packing, Hirshfeld surface analysis can be employed. mdpi.comresearchgate.netyoutube.comrsc.orgnih.gov This computational tool allows for the visualization and quantification of intermolecular contacts, highlighting the key interactions that stabilize the crystal structure. youtube.comrsc.orgnih.gov

| Investigation Technique | Key Insights |

| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D structure, hydrogen bonding network |

| Solid-State NMR (ssNMR) | Local atomic environments, solid-state dynamics |

| Hirshfeld Surface Analysis | Quantification and visualization of intermolecular interactions |

Computational Prediction of Novel Reactivities

Computational chemistry offers a powerful lens through which to explore the potential reactivity of this compound without the need for extensive experimental work. bgu.ac.ilresearchgate.netnih.gov Future research in this domain could unlock new applications for this compound by predicting its behavior in various chemical environments.

Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms and predict the most likely sites of reactivity on the molecule. acs.orgacs.orgacs.orgresearchgate.netrsc.orgmdpi.commdpi.com For example, DFT could be used to model the oxidation of the hydroquinone moiety or electrophilic aromatic substitution on either of the phenyl rings. Such studies can provide valuable information on activation energies and reaction thermodynamics, guiding the design of new synthetic transformations.

Beyond traditional DFT, the burgeoning field of machine learning (ML) offers exciting new possibilities for reactivity prediction. rsc.orgneurips.ccnips.ccappliedclinicaltrialsonline.comarocjournal.com By training ML models on large datasets of known chemical reactions, it may be possible to predict the outcome of reactions involving 2-(2-chlorophenyl)hydroquinone with a high degree of accuracy. rsc.orgneurips.ccnips.ccappliedclinicaltrialsonline.com These predictive models could accelerate the discovery of new reactions and applications for this compound. arocjournal.com

| Computational Method | Predictive Capability |

| Density Functional Theory (DFT) | Reaction mechanisms, site selectivity, thermodynamic and kinetic parameters |

| Machine Learning (ML) | Prediction of reaction outcomes, high-throughput screening of potential reactions |

Q & A

Basic Research Questions

Q. What synthesis methods are recommended for 2-(2-Chlorophenyl)hydroquinone hydrate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclocondensation or nucleophilic substitution. For example, hydrazine hydrate reacts with lactone derivatives under controlled heating to form quinazoline rings . Optimization includes:

- Temperature : Maintain 20–25°C for stable intermediates (e.g., open-ring amide formation) .

- Solvents : Use toluene/water biphasic systems to enhance yield and purity .

- Catalysts : Pyridine aids in intramolecular cyclization .

- Table : Comparison of Reaction Conditions

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, 80°C, 12 hrs | 75–85% | |

| Biphasic hydrolysis | Toluene/water, pH 7–8, 30 mins | >90% |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use multi-modal analysis:

- 1H NMR : Identify aromatic protons and hydrate-specific peaks (δ 4.5–5.5 ppm for hydroxyl groups) .

- IR Spectroscopy : Detect carbonyl (1664–1701 cm⁻¹) and NH₂ stretches (3328–3221 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 425 for related derivatives) .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- PPE : Impervious gloves, respirators, and lab coats to prevent inhalation/skin contact .

- Spill Management : Avoid drainage contamination; use absorbent materials for cleanup .

- First Aid : Immediate eye rinsing (15 mins) and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of hydroquinone derivatives?